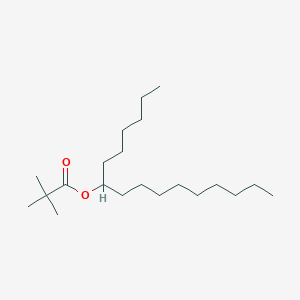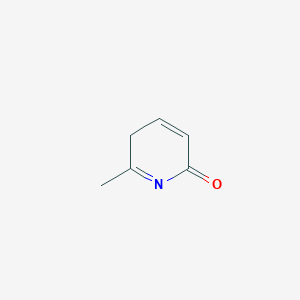![molecular formula C15H17BrO B14205035 1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene CAS No. 825627-89-2](/img/structure/B14205035.png)
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene is an organic compound with the molecular formula C15H17BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a complex alkyne-ether chain is attached at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene typically involves the following steps:
Formation of the Alkyne-Ether Chain: The alkyne-ether chain can be synthesized by reacting hept-2-yne with an appropriate alkyl halide in the presence of a base such as sodium hydride.
Bromination of Benzene: The bromination of benzene is carried out using bromine in the presence of a catalyst like iron(III) bromide to form bromobenzene.
Coupling Reaction: The final step involves coupling the bromobenzene with the alkyne-ether chain using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne and ether functionalities can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in having a bromine atom and an ether group but differs in the alkyne functionality.
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene: Similar in having a bromine atom and a benzene ring but differs in the alkyne and ether functionalities.
Uniqueness
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene is unique due to its combination of a bromine atom, an alkyne group, and an ether linkage
Eigenschaften
CAS-Nummer |
825627-89-2 |
|---|---|
Molekularformel |
C15H17BrO |
Molekulargewicht |
293.20 g/mol |
IUPAC-Name |
1-bromo-2-(1-ethenoxyhept-2-ynyl)benzene |
InChI |
InChI=1S/C15H17BrO/c1-3-5-6-7-12-15(17-4-2)13-10-8-9-11-14(13)16/h4,8-11,15H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
YYONMFAGKWBPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(C1=CC=CC=C1Br)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)

![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)



![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)

